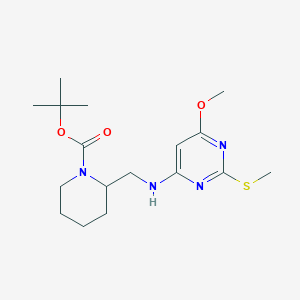

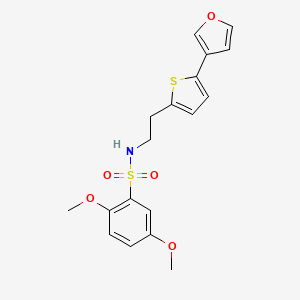

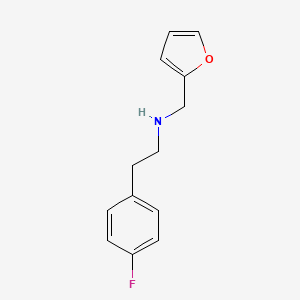

![molecular formula C21H19NO5S B2862938 N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine CAS No. 884986-76-9](/img/structure/B2862938.png)

N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Glycine in Plant Stress Resistance

Glycine betaine (GB) and proline are organic osmolytes that accumulate in plants under environmental stresses such as drought and salinity. These compounds enhance plant stress tolerance by preserving enzyme and membrane integrity and mediating osmotic adjustment. Although the direct role of N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine in plant stress resistance was not identified, the application of glycine derivatives in genetically engineered plants to improve tolerance against environmental stresses suggests a potential area for research into the effects of synthetic glycine compounds like N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine on plant biology (Ashraf & Foolad, 2007).

Glycine as a Neurotransmitter Modulator

Glycine acts as an inhibitory neurotransmitter in the central nervous system (CNS) through glycine receptors (GlyRs), playing a key role in neurological functions. Research into GlyRs has identified potential drug targets for conditions such as inflammatory pain, epilepsy, and spasticity. The modulation of GlyRs by compounds like GLYX-13, which enhances cognition and produces antidepressant effects without psychotomimetic side effects, highlights the therapeutic potential of glycine-related molecules in neuropsychiatric and neurological disorders (Moskal et al., 2014).

Glycine in Sleep Quality Improvement

Glycine ingestion before bedtime significantly improves subjective sleep quality in individuals with insomniac tendencies, potentially through mechanisms involving body temperature regulation and neurotransmitter actions. This suggests the value of exploring various glycine derivatives, including N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine, for their effects on sleep and circadian rhythms (Bannai & Kawai, 2012).

properties

IUPAC Name |

2-(N-(4-methylphenyl)sulfonyl-4-phenoxyanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5S/c1-16-7-13-20(14-8-16)28(25,26)22(15-21(23)24)17-9-11-19(12-10-17)27-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOKIENEPNAYIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

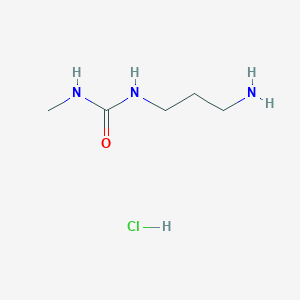

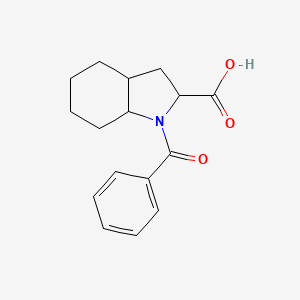

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2862856.png)

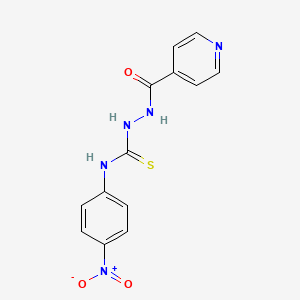

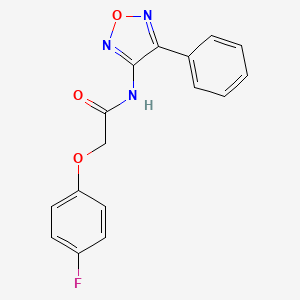

![5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2862860.png)

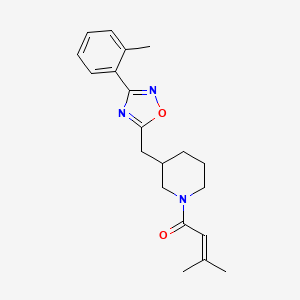

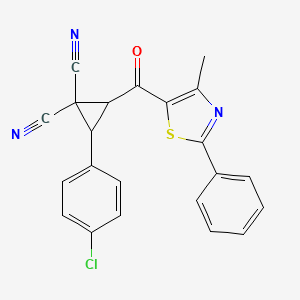

![(1s,3r)-3-[(3-Fluoropyridin-2-yl)amino]-1-methylcyclobutan-1-ol](/img/structure/B2862869.png)

![7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B2862877.png)